molecular formula C21H26O2 B568888 (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione CAS No. 932388-88-0

(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione

Cat. No.: B568888
CAS No.: 932388-88-0
M. Wt: 310.437
InChI Key: NZDZEWWMLWCFIK-XKGFGPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione: is a synthetic steroidal compound. It is structurally related to other steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Hydrogenation: This step reduces double bonds in the precursor molecule.

    Oxidation: Specific functional groups are oxidized to introduce ketone functionalities.

    Cyclization: Formation of the steroidal ring structure through cyclization reactions.

    Ethylation: Introduction of the ethyl group at the 13th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other steroidal compounds.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Studied for its effects on cellular processes and gene expression.

Medicine:

  • Potential applications in hormone replacement therapy.
  • Studied for its anti-inflammatory and immunomodulatory properties.

Industry:

  • Used in the production of steroidal pharmaceuticals.
  • Investigated for its potential use in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.

Comparison with Similar Compounds

    (13S)-Ethyl-18,19-dinorpregna-5,14,16-triene-3,20-dione: A closely related compound with a similar structure but differing in the position of double bonds.

    Gestodene: Another steroidal compound used in hormonal therapies.

Uniqueness:

  • The specific arrangement of functional groups in (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione gives it unique reactivity and biological activity.
  • Its ability to interact with specific steroid receptors distinguishes it from other similar compounds.

Properties

IUPAC Name

(8R,9R,10R,13S)-17-acetyl-2-ethyl-1,2,6,7,8,9,10,11,12,13-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-13-10-20-14(11-21(13)23)4-5-17-18-7-6-15(12(2)22)16(18)8-9-19(17)20/h6-7,11,13,16-17,19-20H,3-5,8-10H2,1-2H3/t13?,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEFHXCXIRULLT-ATDKLKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C3CCC4C(=CC=C4C(=O)C)C3CCC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C[C@@H]2[C@H]3CC[C@H]4C(=CC=C4C(=O)C)[C@@H]3CCC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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